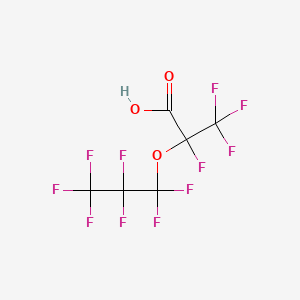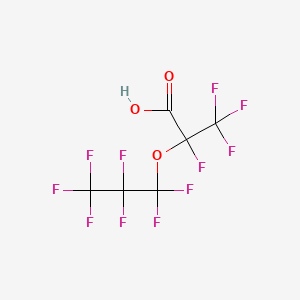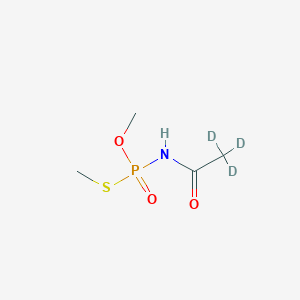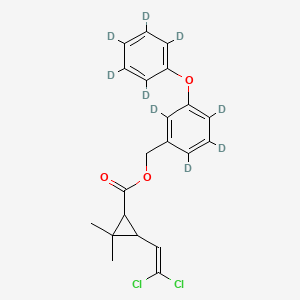![molecular formula C19H14N4O2 B10856055 5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC-CK2-2 is a chemical probe specifically designed to inhibit casein kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes. This compound has been developed to study the biological functions of CK2 and its role in different diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: SGC-CK2-2 is synthesized from a library of naphthyridines. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of SGC-CK2-2 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: SGC-CK2-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzylamino and carboxylic acid groups. These reactions can be used to modify the compound for various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving SGC-CK2-2 include organic solvents, acids, bases, and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving SGC-CK2-2 depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, which can be used for further studies or applications .
Scientific Research Applications
SGC-CK2-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the functions of CK2 and its role in various cellular processes . In biology, it helps researchers understand the signaling pathways regulated by CK2 and its impact on cell survival, proliferation, and differentiation . In medicine, SGC-CK2-2 is used to investigate the potential therapeutic applications of CK2 inhibition in diseases such as cancer, neurodegenerative disorders, and viral infections . In industry, it can be used to develop new drugs and therapies targeting CK2 .
Mechanism of Action
SGC-CK2-2 exerts its effects by selectively inhibiting the activity of CK2. It binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates . This inhibition disrupts the signaling pathways regulated by CK2, leading to various cellular effects such as reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the regulation of cell cycle, apoptosis, and DNA repair .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to SGC-CK2-2 include SGC-CK2-1 and CX-4945 . These compounds also inhibit CK2 but have different chemical structures and selectivity profiles .
Uniqueness: SGC-CK2-2 is unique due to its high selectivity for CK2 and its distinct chemical structure. Unlike other CK2 inhibitors, SGC-CK2-2 has been shown to have minimal off-target effects, making it a valuable tool for studying CK2-specific functions . Additionally, its improved kinetic solubility and non-overlapping kinase off-targets further enhance its utility in scientific research .
Properties
Molecular Formula |
C19H14N4O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5-(benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)13-6-7-14-15-10-20-11-22-17(15)18(23-16(14)8-13)21-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,21,23)(H,24,25) |
InChI Key |
HEVVNKYNJCSHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
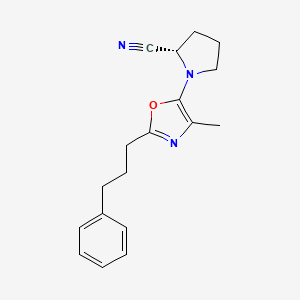
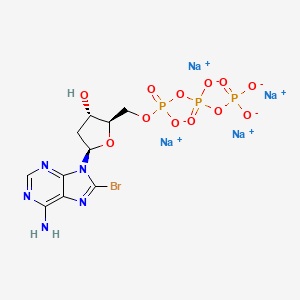
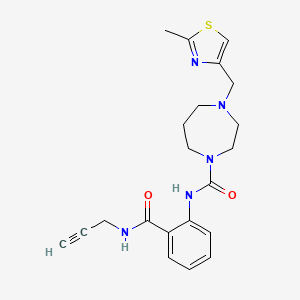
![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)

![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
